molecular formula C18H16N2O2 B8478100 4,4'-(1,2-Phenylenebis(oxy))dianiline

4,4'-(1,2-Phenylenebis(oxy))dianiline

Cat. No.: B8478100
M. Wt: 292.3 g/mol
InChI Key: RYYUUQPLFHRZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,2-Phenylenebis(oxy))dianiline is an organic compound with the molecular formula C18H16N2O2. It is a diamine derivative with two aminophenoxy groups attached to a central benzene ring. This compound is known for its applications in the synthesis of high-performance polymers, particularly polyimides, which are valued for their thermal stability and mechanical properties .

Preparation Methods

4,4'-(1,2-Phenylenebis(oxy))dianiline can be synthesized through a multi-step process involving nucleophilic substitution and reduction reactions. One common method involves the nucleophilic substitution of an aromatic diol with p-chloronitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups . The reaction conditions typically involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like palladium on carbon.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

4,4'-(1,2-Phenylenebis(oxy))dianiline undergoes various chemical reactions, including:

Major products formed from these reactions include polyimides, which are synthesized by polycondensation reactions with dianhydrides .

Scientific Research Applications

4,4'-(1,2-Phenylenebis(oxy))dianiline has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4,4'-(1,2-Phenylenebis(oxy))dianiline can be compared with other similar compounds, such as:

    1,4-Bis(4-aminophenoxy)benzene: This compound has a similar structure but with the aminophenoxy groups attached to the 1,4-positions of the benzene ring.

    Hydroquinone bis(p-aminophenyl) ether: Another similar compound used in the synthesis of high-performance polymers.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[2-(4-aminophenoxy)phenoxy]aniline

InChI

InChI=1S/C18H16N2O2/c19-13-5-9-15(10-6-13)21-17-3-1-2-4-18(17)22-16-11-7-14(20)8-12-16/h1-12H,19-20H2

InChI Key

RYYUUQPLFHRZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3 l round-bottomed flask equipped with a magnetic stirrer bar, reflux condenser and dropping funnel was placed 64.20 g (0.182 mol) of 1,2-bis(4-nitrophenoxy)benzene (SI-319), 700 mL ethanol and 2 g 5% palladium on charcoal. The mixture was brought to boil when 200 mL of hydrazine hydrate was added dropwise during a period of 1.5 hours. The mixture was refluxed for a further 3 hours. The hot mixture was then filtered over a filter agent and left to crystallize. The next day the crystals were separated and the liquid volume reduced to 400 mL, from which an additional crop of crystals was filtered off. The combined crystalline product was recrystallized twice from methanol/water (3:1) to yield 41.2 g of off-white crystals. By reducing the liquid volume a second crop of 5.7 g of crystals was obtained (overall yield 88.17% theoretical). Melting point 135°-136° C. Elemental analysis: Calc: C,. 73.95%, H, 5.51%, 9.59%; Found: C, 74.10%, H, 5.62%, 9.77%.
Name
1,2-bis(4-nitrophenoxy)benzene
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
88.17%

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